timosaponin AIII
Overview
Description
Timosaponin AIII is a bioactive steroid saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hypoglycemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Timosaponin AIII can be synthesized through the enzymatic hydrolysis of timosaponin BII using β-D-glycosidase. This enzyme hydrolyzes the glycosidic bonds in timosaponin BII, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the rhizomes of Anemarrhena asphodeloides. The extraction process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Timosaponin AIII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of other bioactive compounds.
Biology: It is used to study cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: It has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth
Mechanism of Action
Timosaponin AIII exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis and autophagy in cancer cells by modulating the PI3K/Akt signaling pathway.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Hypoglycemic Activity: It enhances insulin sensitivity and promotes glucose uptake in cells.
Comparison with Similar Compounds
Timosaponin AIII is structurally similar to other steroid saponins such as timosaponin BIII and mangiferin. it is unique in its potent anticancer activity and ability to modulate multiple cellular pathways . Similar compounds include:
Timosaponin BIII: Another bioactive saponin with hypoglycemic and anti-inflammatory properties.
Mangiferin: A xanthonoid with antioxidant, anti-inflammatory, and anticancer activities.
This compound stands out due to its strong cytotoxic effects on cancer cells and its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTWXUQMLQGAPC-YXOKLLKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316483 | |
Record name | Timosaponin A III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41059-79-4 | |
Record name | Timosaponin A III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41059-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timosaponin A III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41059-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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